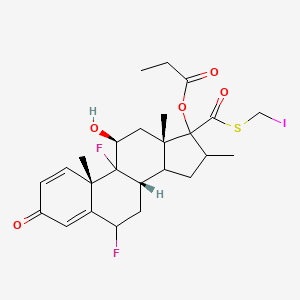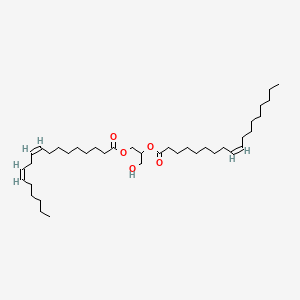
rac 1-Myristoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac1-Myristoyl-3-chloropropanediol (Rac1-MCP) is a small molecule inhibitor that has been used in a variety of scientific research applications. It is a member of the Rho-family of small GTPases and is known to be involved in a variety of cellular processes, such as cell migration, cytoskeletal organization, and cell survival. Rac1-MCP has been widely used in research to explore the role of Rac1 in these processes and to understand how its inhibition affects the cell.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Resolution
Research has explored the enzymatic resolution of related compounds, demonstrating applications in synthetic organic chemistry. For instance, the lipase-catalyzed transesterification of racemic albicanol, using vinyl myristate as an acyl donor, has been studied for the synthesis of optically pure compounds (Fujii, Ishii, Saito, & Akita, 2009). Similarly, the enzymatic resolution of rac-1-phenylethanol using ethyl myristate showcases the utility of fatty esters in producing enantiomerically enriched products, highlighting the potential relevance of myristoyl-containing esters in synthetic methodologies (Monteiro, Afonso, & Lourenço, 2010).
Food Safety and Analysis
The development of analytical methods for detecting 3-chloropropane-1,2-diol fatty acid esters, including myristoyl-related esters, in food samples is critical for ensuring food safety. A high-performance liquid chromatography (HPLC) method for measuring these esters in oil samples without derivatization treatment has been established, with successful quantification achieved using specific standards (Hongru, Jin, Wang, & Xu, 2014). Furthermore, the determination of 3-monochloropropanediol esters and glycidyl esters in fatty matrices by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) emphasizes the importance of advanced analytical techniques in identifying potential food contaminants (Hidalgo-Ruiz, Romero-González, Martínez Vidal, & Garrido Frenich, 2021).
Packaging Material Analysis
The study on the development and validation of an improved method for the determination of chloropropanols, including 3-MCPD, in paperboard food packaging by GC-MS, showcases another application related to food safety. This research highlights the necessity of precise analytical methods for detecting contaminants that may migrate from packaging into food (Mezouari, Liu, Pace, & Hartman, 2015).
Direcciones Futuras
Propiedades
Número CAS |
30557-03-0 |
|---|---|
Nombre del producto |
rac 1-Myristoyl-3-chloropropanediol |
Fórmula molecular |
C₁₇H₃₃ClO₃ |
Peso molecular |
320.9 |
Sinónimos |
Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester; _x000B_Myristic Acid 3-Chloro-2-hydroxypropyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



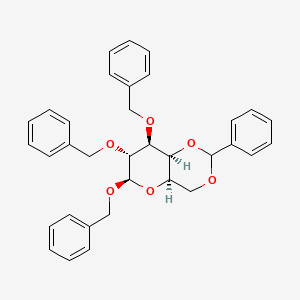
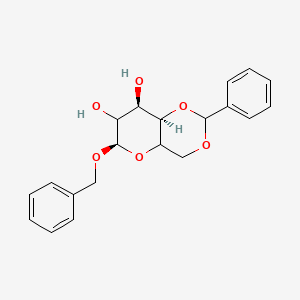
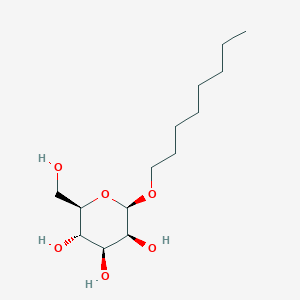
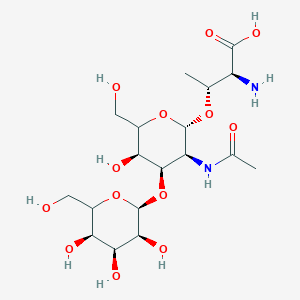
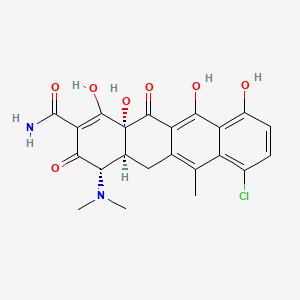
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
